molecular formula C18H17Cl2N3O5 B1192957 JMX0281

JMX0281

Cat. No.: B1192957
M. Wt: 426.25
InChI Key: RIVKOLSIEKHGIO-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

JMX0281 is a is a salicylamide derivative used as a potent inhibitor of HAdV infection. This compound showed significantly improved anti-HAdV activities with nanomolar to submicromolar IC50 values and high selectivity indexes (SI > 100), indicating better safety windows, compared to those of the lead compound niclosamide. Mechanistic assays suggests it inhibits later steps after DNA replication.

Properties

Molecular Formula

C18H17Cl2N3O5

Molecular Weight

426.25

IUPAC Name

(S)-5-chloro-N-(1-((2-chloro-4-nitrophenyl)amino)-3-methyl-1-oxobutan-2-yl)-2-hydroxybenzamide

InChI

InChI=1S/C18H17Cl2N3O5/c1-9(2)16(22-17(25)12-7-10(19)3-6-15(12)24)18(26)21-14-5-4-11(23(27)28)8-13(14)20/h3-9,16,24H,1-2H3,(H,21,26)(H,22,25)/t16-/m0/s1

InChI Key

RIVKOLSIEKHGIO-INIZCTEOSA-N

SMILES

O=C(N[C@@H](C(C)C)C(NC1=CC=C([N+]([O-])=O)C=C1Cl)=O)C2=CC(Cl)=CC=C2O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

JMX0281;  JMX-0281;  JMX 0281

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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